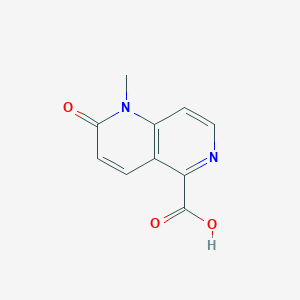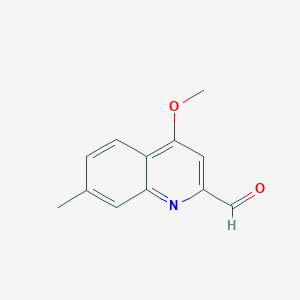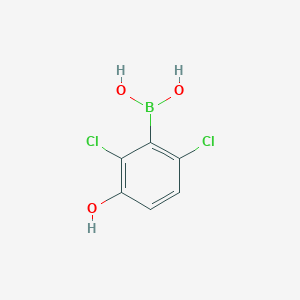
1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which results from the fusion of two pyridine rings through two adjacent carbon atoms.
Preparation Methods
The synthesis of 1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with alkyl halides to form N-alkyl substituted derivatives.
Major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different pharmacological activities.
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation . The compound can also interact with DNA, leading to the disruption of cellular processes in microbial and cancer cells.
Comparison with Similar Compounds
1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its antimicrobial properties.
1,8-Naphthyridine: Exhibits a range of biological activities, including anticancer and antiviral effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-methyl-2-oxo-1,6-naphthyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-12-7-4-5-11-9(10(14)15)6(7)2-3-8(12)13/h2-5H,1H3,(H,14,15) |
InChI Key |
JOIIVSVYFLTRBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)

![7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897293.png)








